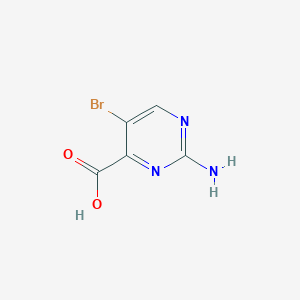

2-Amino-5-bromopyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-bromopyrimidine-4-carboxylic acid is a brominated aromatic amine reagent . It has a molecular formula of C5H4BrN3O2 .

Synthesis Analysis

2-Amino-5-bromopyrimidine has been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes . It has also been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromopyrimidine-4-carboxylic acid is characterized by the presence of a brominated pyrimidine ring with an amino group at the 2nd position and a carboxylic acid group at the 4th position .Chemical Reactions Analysis

2-Amino-5-bromopyrimidine has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .Physical And Chemical Properties Analysis

2-Amino-5-bromopyrimidine-4-carboxylic acid is a solid substance . It has a molecular weight of 218.01 .Mechanism of Action

Target of Action

It is known that brominated aromatic amine reagents like this compound are often used for labeling of model reducing-end oligosaccharides via reductive amination .

Mode of Action

It is known that in the crystal structure of a related compound, the pyridine n atom is protonated and the 2-amino group is hydrogen-bonded to the carboxylate o atoms .

Biochemical Pathways

Similar compounds have been used in the synthesis of pyridine, pyrimidine, and pyridinone c-nucleoside phosphoramidites, as well as in the preparation of sulfanilamides and amino acids containing the pyrimidine ring system .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

It is known that similar compounds have been used in the synthesis of various biochemical compounds .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-5-bromopyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTQRYPHTACSJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635362 |

Source

|

| Record name | 2-Amino-5-bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromopyrimidine-4-carboxylic acid | |

CAS RN |

914208-48-3 |

Source

|

| Record name | 2-Amino-5-bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)

![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)